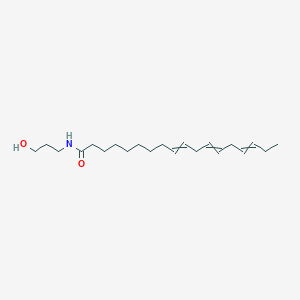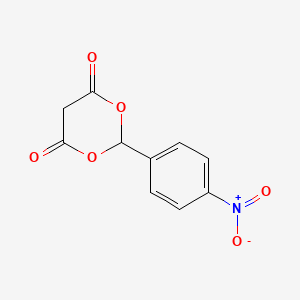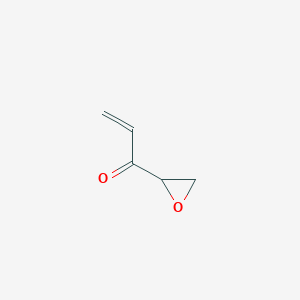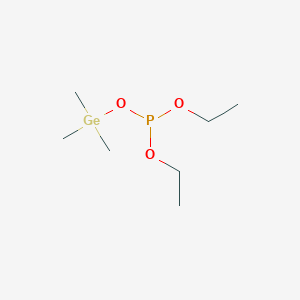![molecular formula C21H23Cl2N3O2 B14624906 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 56605-15-3](/img/structure/B14624906.png)
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups and a diphenylimidazolidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with a suitable precursor to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like methylene chloride are used, and the reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an alkylating agent, which can modify DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with cell division.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The compound exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can lead to the cross-linking of DNA strands, preventing their proper replication and transcription. The molecular targets include DNA bases, and the pathways involved often result in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amine groups.
Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Its diphenylimidazolidine-dione core offers additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
56605-15-3 |
|---|---|
Molecular Formula |
C21H23Cl2N3O2 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23Cl2N3O2/c22-11-13-25(14-12-23)15-16-26-19(27)21(24-20(26)28,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28) |
InChI Key |
XZQZRCSCIHIAEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN(CCCl)CCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)

![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)





![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)

![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
